4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
Description
4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 5. This core is linked via an ether bond to a piperidine ring, which is further functionalized with a sulfonyl group attached to a 5-bromothiophene moiety. The bromothiophene group introduces electronic and steric effects, while the sulfonyl-piperidine component may enhance solubility and binding interactions. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrimidine derivatives are often synthesized via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-10-8-14(18-11(2)17-10)22-12-4-3-7-19(9-12)24(20,21)15-6-5-13(16)23-15/h5-6,8,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROCUVSEYZMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving the use of piperidine derivatives.
Attachment of the Bromothiophene Sulfonyl Group: The bromothiophene sulfonyl group is attached through sulfonylation reactions, where sulfonyl chlorides react with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding debrominated or desulfonylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene sulfonyl group may play a crucial role in binding to these targets, while the piperidine and pyrimidine moieties contribute to the overall binding affinity and specificity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Patterns on Pyrimidine Core
- Target Compound : 2,6-dimethylpyrimidine with a bromothiophene-sulfonyl-piperidine side chain.
- Bromacil : A pesticidal pyrimidine derivative (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) with bromo and methyl groups at positions 5 and 6, respectively .
- Dimethirimol: Features a 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone structure, emphasizing alkyl and amino substituents .
Key Differences :
Bromine Placement : The target compound’s bromine is on a thiophene ring, while bromacil’s bromine is directly on the pyrimidine. This may alter electronic properties and target binding.
Functional Group Impact
- Sulfonyl Group : Present in the target compound but absent in ’s pyrimidine derivatives. Sulfonyl groups can increase acidity and hydrogen-bonding capacity, possibly enhancing interactions with biological targets.
- Thiophene vs. Phenyl : The bromothiophene in the target compound may confer different electronic effects compared to bromophenyl groups (e.g., in ’s compound), affecting π-π stacking or dipole interactions .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Synthetic Strategies : While details Claisen-Schmidt and Michael addition reactions for a bromophenyl-pyrimidinetrione, the target compound’s synthesis might require sulfonylation and etherification steps, as seen in other piperidine-linked heterocycles .
- Activity Prediction: The bromothiophene-sulfonyl group could enhance binding to enzymes or receptors compared to simpler alkyl/amino substituents, analogous to how sulfonyl groups improve drug-target interactions in sulfonamide antibiotics.
Q & A
Q. What methodologies are effective in characterizing the compound’s metabolic pathways?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Use CYP450 inhibitors to identify involved isoforms .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic soft spots and guide structural modifications .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | +25% |
| Temperature (°C) | 80–120 | 110 | +15% |
| Catalyst | K₂CO₃, NaH, Et₃N | K₂CO₃ | +10% |
Q. Table 2. Computational vs. Experimental Binding Affinities
| Target | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Method Used |
|---|---|---|---|
| Kinase A | -8.2 | -7.9 (±0.3) | ITC |
| GPCR B | -6.5 | -5.1 (±0.5) | SPR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
